molecular formula C19H19N3O2 B5504966 3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

Cat. No. B5504966
M. Wt: 321.4 g/mol
InChI Key: KAYUUAMKBFTNQH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions starting with basic heterocyclic frameworks. For instance, compounds with a 1,3,4-oxadiazole scaffold are synthesized by sequential transformations starting from simple precursors, followed by reactions with various electrophiles to introduce substituents such as the phenylbutanamide group. Such processes are meticulously designed to achieve the final compound with desired substituents and structural features (Nazir et al., 2018).

Molecular Structure Analysis

The molecular structure of compounds containing the 1,3,4-oxadiazole ring is characterized by spectroscopic methods such as NMR, IR, and mass spectrometry, ensuring the correct attachment of functional groups and overall molecular integrity. X-ray crystallography provides detailed insights into the spatial arrangement of atoms, revealing the stability imparted by the oxadiazole core and its substituents. The structural elucidation confirms the presence of the desired moieties and their configurations within the molecule (Amiri et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 1,3,4-oxadiazole derivatives typically explore the reactivity of the oxadiazole ring towards nucleophiles and electrophiles, which can lead to the formation of various bioactive molecules. The oxadiazole ring acts as a versatile scaffold for further functionalization, contributing to the compound's biological activity by altering its chemical properties and reactivity patterns (Qi et al., 2014).

Physical Properties Analysis

The physical properties of such compounds, including solubility, melting point, and crystallinity, are crucial for their potential application in drug design. These characteristics are influenced by the compound's molecular structure, particularly the presence and position of functional groups. The physical properties directly affect the compound's behavior in biological systems and its suitability for pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are determined by the compound's functional groups. The 1,3,4-oxadiazole core is known for its electron-withdrawing nature, which can influence the compound's reactivity. Studies on related compounds have shown how modifications to the oxadiazole ring or its substituents can lead to significant changes in chemical behavior, impacting potential pharmacological activity (Ravinaik et al., 2021).

Scientific Research Applications

Synthesis and Biological Properties

Compounds with the 1,3,4-oxadiazol moiety, similar to "3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide," have been synthesized and shown to possess considerable local anaesthetic activity. This demonstrates the potential use of such compounds in developing new local anesthetics (Saxena, Singh, Agarwal, & Mehra, 1984).

Antimicrobial and Anticancer Activities

Research on novel indole-based hybrid oxadiazole scaffolds with N-(substituted-phenyl)butanamides, structurally related to "3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide," has indicated potent urease inhibitory activity. These compounds have been suggested as valuable therapeutic agents in drug design programs, showing the potential for antimicrobial and anticancer applications (Nazir et al., 2018).

Lipoxygenase Inhibition

Another study focused on the synthesis of N-(5-chloro-2-methoxyphenyl)-4-(5-substituted-1,3,4-oxadiazol-2-ylthio)butanamide derivatives, revealing their suitability as lipoxygenase inhibitors. This suggests the relevance of such compounds in developing treatments targeting inflammatory diseases (Aziz‐ur‐Rehman et al., 2016).

Insecticidal Activity

Compounds incorporating the 1,3,4-oxadiazole rings have been synthesized and evaluated for their insecticidal activities, particularly against the diamondback moth. This highlights the potential of such compounds in agricultural applications, offering a synthetic route to novel insecticides (Qi et al., 2014).

Electrochemical Applications

Furthermore, mesoporous nitrogen-doped carbon materials, derived from ionic liquids containing 1,3,4-oxadiazol derivatives, have been identified as highly active, cost-effective, and selective metal-free catalysts for the electrochemical synthesis of hydrogen peroxide. This showcases the application of such compounds in developing new materials for electrocatalysis and sustainable chemical synthesis (Fellinger, Hasché, Strasser, & Antonietti, 2012).

Safety and Hazards

The safety and hazards of “3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide” are not explicitly mentioned in the retrieved papers. However, it’s worth noting that some derivatives have shown higher biological safety for host cells .

properties

IUPAC Name

3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O2/c1-13(2)11-17(23)20-16-10-6-9-15(12-16)19-22-21-18(24-19)14-7-4-3-5-8-14/h3-10,12-13H,11H2,1-2H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAYUUAMKBFTNQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide

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